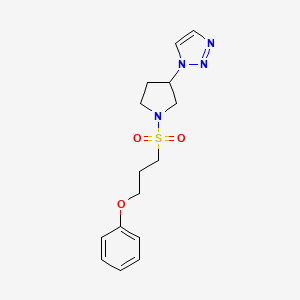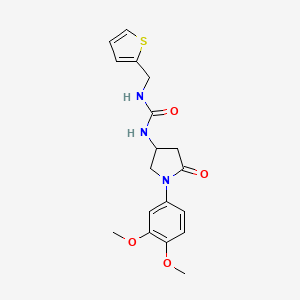
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, also known as DPU-4, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DPU-4 has been extensively studied for its ability to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose homeostasis.
Wissenschaftliche Forschungsanwendungen
Anticancer Agents : Diaryl ureas, including compounds similar to the one , have been evaluated for their antiproliferative activity against various cancer cell lines. They have demonstrated significant antiproliferative effects and are considered potential anticancer agents (Jian Feng et al., 2020).
Cannabinoid Receptor Modulation : Similar urea compounds have been studied for their effects on cannabinoid CB1 receptors. These studies focus on understanding how these compounds can modulate neuronal excitability (Xiaowei Wang et al., 2011).
Electron Transfer Studies : Urea derivatives have been used in studies involving electron transfer across hydrogen bonds, which is significant in understanding various chemical and biological processes (M. Pichlmaier et al., 2009).
Acetylcholinesterase Inhibitors : Research has been conducted on flexible ureas as novel acetylcholinesterase inhibitors, which are important in the study of neurodegenerative diseases like Alzheimer's (J. Vidaluc et al., 1995).
Orexin Receptor Antagonism : Urea derivatives have been investigated for their role in modulating the orexin receptor, which can affect compulsive food consumption and potentially other eating disorders (L. Piccoli et al., 2012).
VEGFR-2 Tyrosine Kinase Inhibition : Studies have focused on urea derivatives as VEGFR-2 tyrosine kinase inhibitors, contributing to understanding and potentially treating angiogenesis-related diseases like cancer (V. Machado et al., 2015).
Corrosion Inhibition : Urea derivatives have been evaluated as corrosion inhibitors for metals, which is important in industrial applications (B. Mistry et al., 2011).
Electrochromic Properties in Polymers : Research has also been conducted on copolymers of urea derivatives to enhance electrochromic properties, which are important in the development of smart windows and displays (Özlem Türkarslan et al., 2007).
DNA Topoisomerase Inhibition : Some urea derivatives have been synthesized and tested for their ability to inhibit DNA topoisomerases, enzymes involved in DNA replication and transcription (A. Esteves-Souza et al., 2006).
Cytokinin-like Activity : Urea derivatives, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), have shown cytokinin-like activity, which is crucial in plant biology for cell division and differentiation studies (A. Ricci & C. Bertoletti, 2009).
Eigenschaften
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-24-15-6-5-13(9-16(15)25-2)21-11-12(8-17(21)22)20-18(23)19-10-14-4-3-7-26-14/h3-7,9,12H,8,10-11H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTADBXIDQPOEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

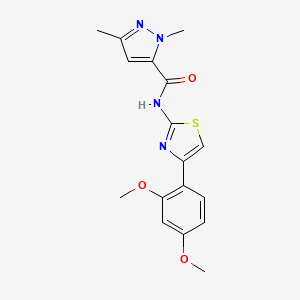
![2-Chloro-N-[1-(1-methylpyrazol-4-yl)ethyl]acetamide](/img/structure/B2684895.png)
![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2684897.png)
![3,4,5-triethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2684900.png)
![N-([1,1'-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide](/img/structure/B2684901.png)
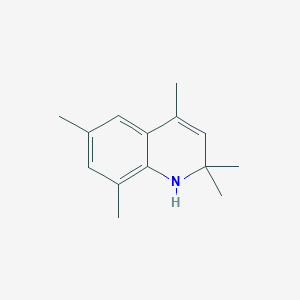

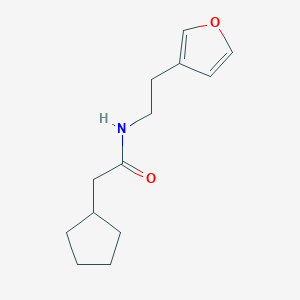
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-2-yl)methanone](/img/structure/B2684905.png)

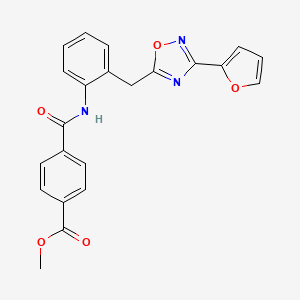
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2684911.png)
![(4aS,5R)-8-nitro-2,3,4,4a,5,6-hexahydro-1H-benzo[c]quinolizine-5-carboxylic acid](/img/structure/B2684913.png)
